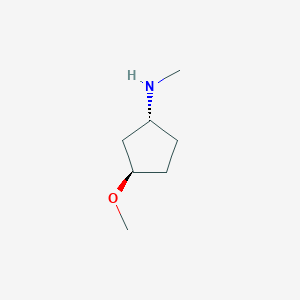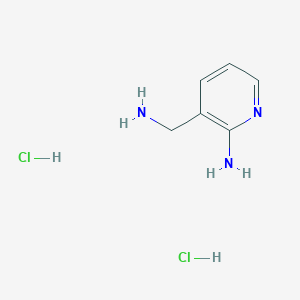![molecular formula C12H20N2O3 B12993633 tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12993633.png)
tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multicomponent reactions (MCRs). One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide. The reaction proceeds via [4 + 1] cycloaddition, yielding the desired imidazopyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts like iodine can be scaled up for industrial applications. The simplicity and atom economy of MCRs make them suitable for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitrogen atoms in the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a lead compound in drug development due to its structural features and biological activity.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridine derivatives: Another class of compounds with a similar fused bicyclic structure, also investigated for medicinal applications.
Uniqueness
tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is unique due to its specific tert-butyl and carboxylate functional groups, which can influence its biological activity and chemical reactivity. These features make it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H20N2O3 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
tert-butyl (8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)13-6-7-14-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3/t9-/m0/s1 |
Clé InChI |
HHGDFOURWVOVPO-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN2[C@H](C1)CCC2=O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN2C(C1)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



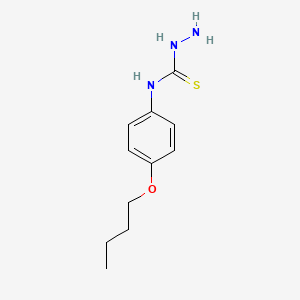
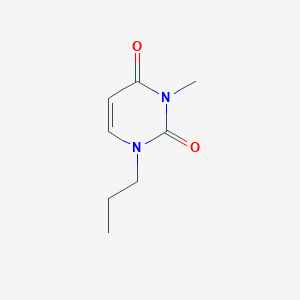
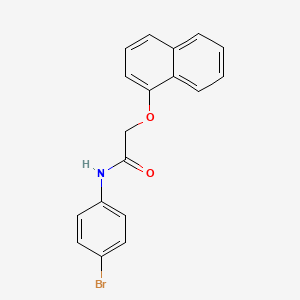
![tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12993574.png)
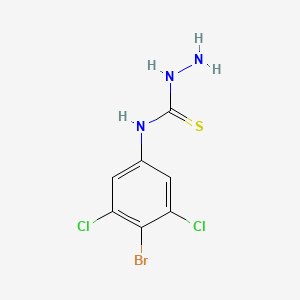


![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12993605.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one](/img/structure/B12993606.png)
